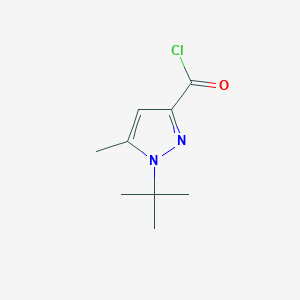
3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a compound that is part of a broader class of fluorinated organic molecules. These molecules are of significant interest in organic chemistry due to their unique properties, such as enhanced lipophilicity and bioavailability, which make them valuable in pharmaceutical and material science applications .
Synthesis Analysis
The synthesis of fluorinated compounds, including those related to 3-fluoro-4-(trifluoromethyl)phenylacetic acid, can be achieved through various methods. One approach involves the one-step concurrent fluoro-trifluoromethylation of arylacetylenes, which produces (Z)-α-fluoro-β-CF3 styrenes . Another method includes the reaction of trifluorotriacetic acid lactone with primary amines to form different fluorinated compounds, demonstrating the versatility of fluorinated precursors in organic synthesis . Additionally, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid shows the potential for creating bioactive molecules with fluorinated motifs .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by unique interactions, such as the orthogonal intramolecular C–F···C=O interaction observed in some trifluoromethylated molecules. This interaction can stabilize certain conformations of the molecule, which may be sterically unfavorable without the presence of fluorine .
Chemical Reactions Analysis
Fluorinated compounds can exhibit unexpected reactivity, as seen in the case of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where an uncommon loss of fluorine atoms led to the formation of a trimeric compound . This highlights the potential for novel chemical behavior in fluorinated molecules, which can be leveraged for the synthesis of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can enhance the lipophilicity and bioavailability of pharmaceutical compounds . Fluorine NMR spectroscopy can be used to distinguish enantiomers of alcohols when converted into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid, showcasing the utility of fluorinated compounds in analytical chemistry .
Aplicaciones Científicas De Investigación
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Method : The specific methods of synthesis are not detailed in the source, but it involves the use of TFMP and its derivatives .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of PPARγ/δ Dual Agonists
- Field : Pharmaceutical Research
- Application : 4-(Trifluoromethyl)benzeneacetic Acid, a compound similar to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, is used to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis .
- Method : The specific methods of synthesis are not detailed in the source, but it involves solid-phase parallel synthesis .
- Results : The outcomes of this application are not specified in the source .
-
Preparation of Heterocyclic Xanthine Derivatives
- Field : Pharmaceutical Research
- Application : 4-(Trifluoromethyl)benzeneacetic Acid is also used to prepare heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists .
- Method : The specific methods of preparation are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
- Preparation of N,N-Diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156)
- Field : Pharmaceutical Research
- Application : 3-(Trifluoromethyl)phenylacetic acid, a compound similar to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, was used in the preparation of N,N-Diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .
- Method : The specific methods of preparation are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
- Preparation of N,N-Diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156)
- Field : Pharmaceutical Research
- Application : 3-(Trifluoromethyl)phenylacetic acid, a compound similar to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, was used in the preparation of N,N-Diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .
- Method : The specific methods of preparation are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Propiedades
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372163 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
238754-67-1 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)












